2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride

Catalog No.
S821877
CAS No.
1803590-77-3
M.F
C7H14ClNO2
M. Wt
179.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochlo...

CAS Number

1803590-77-3

Product Name

2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride

IUPAC Name

2-(3,3-dimethylazetidin-1-yl)acetic acid;hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4-8(5-7)3-6(9)10;/h3-5H2,1-2H3,(H,9,10);1H

InChI Key

WAYLSZIJODWYCE-UHFFFAOYSA-N

SMILES

CC1(CN(C1)CC(=O)O)C.Cl

Canonical SMILES

CC1(CN(C1)CC(=O)O)C.Cl

Synthesis of Imidazole Derivatives

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds .

Summary of the Application: Imidazole and its derivatives have a wide range of applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules . Imidazole derivatives are used in the creation of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Methods of Application or Experimental Procedures: An efficient synthesis of tetra-substituted imidazoles was described by Wei et al., which involved the use of α-hydroxyphenyl-acetic acids, diphenylacetylene, primary amines, and ammonium acetate. This reaction was catalyzed by Pd(OAc)2/Ce(SO4)2/Bi(NO3)3 (tri-metallic system) in DMSO/H2O at 120°C .

Results or Outcomes: The result of this process is the synthesis of tetra-substituted imidazoles . .

Use as a Reagent in Organic Synthesis

Specific Scientific Field: This application falls under the field of Organic Synthesis .

Summary of the Application: “2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride” is used as a reagent in the synthesis of various organic compounds . It’s often used in reactions that require a source of amines .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

Results or Outcomes: The outcomes of using “2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride” as a reagent in organic synthesis would vary greatly depending on the specific reaction .

Synthesis of Zoledronic Acid

Specific Scientific Field: This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application: Zoledronic acid is a third-generation bisphosphonate derivative characterized by a side chain that includes an imidazole ring . It inhibits osteoclast action and bone resorption and is used to treat tumor-induced hypercalcemia .

Methods of Application or Experimental Procedures: A convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride was achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .

Results or Outcomes: The synthesized imidazol-1-yl-acetic acid hydrochloride was then utilized to prepare zoledronic acid .

2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of approximately 179.64 g/mol. This compound features a unique azetidine ring structure, which contributes to its chemical properties and potential biological activities. The hydrochloride form indicates that it is a salt, enhancing its solubility in water, which is advantageous for various applications in research and pharmaceuticals .

The chemical behavior of 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride can be characterized by its reactivity towards nucleophiles due to the presence of the carboxylic acid group. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Interaction with amines to produce amides.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of simpler compounds.

These reactions are critical for modifying the compound for specific applications in drug development and synthesis .

The synthesis of 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Azetidine Ring: Starting from suitable precursors such as amino acids or related compounds.
  • Carboxylation: Introducing a carboxylic acid group through carbon dioxide or other carboxylating agents.
  • Hydrochloride Salt Formation: Reacting the free base with hydrochloric acid to yield the hydrochloride salt.

This synthetic pathway allows for the production of high-purity compounds suitable for research and pharmaceutical applications .

2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride has several potential applications:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its unique structure and potential biological activity.
  • Chemical Research: Useful in studying azetidine derivatives and their interactions with biological targets.
  • Agricultural Chemicals: Potential use in developing agrochemicals that target specific pests or diseases.

Its versatility makes it an attractive candidate for various fields within medicinal chemistry and material science .

Interaction studies involving 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride focus on its binding affinity with biological targets such as enzymes and receptors. Initial findings suggest that it may interact with:

  • Enzymatic pathways: Modulating enzyme activity linked to metabolic processes.
  • Receptor sites: Potentially influencing neurotransmitter systems.

These interactions warrant further investigation through pharmacokinetic and pharmacodynamic studies to assess efficacy and safety profiles .

Several compounds share structural similarities with 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaMolecular WeightKey Features
2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochlorideC₈H₁₆ClNO₂193.67 g/molPyrrolidine ring; potential neuroactive properties
2-(4-Methylpiperazin-1-yl)acetic acidC₇H₁₄N₂O₂158.20 g/molPiperazine ring; known for anti-anxiety effects
2-(N,N-Dimethylamino)acetic acidC₅H₁₃N101.17 g/molSimple amine structure; used in various syntheses

The distinct azetidine structure of 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride offers unique reactivity and potential therapeutic applications not fully explored in its analogs .

Dates

Modify: 2023-08-16

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